molecular formula C8H11N3O2 B1418180 (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide CAS No. 685121-13-5

(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No. B1418180
M. Wt: 181.19 g/mol
InChI Key: SAEMXOONDDYPKB-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the dihydropyridine family and is known for its unique properties that make it suitable for use in different scientific research applications.

Scientific Research Applications

Overview of Research

The compound (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is part of a broader class of nitrogen-containing heterocyclic compounds, notably 1,4-dihydropyridines (DHPs), which are significant in various fields of chemistry and medicine. These compounds serve as the core structure for numerous drugs and are integral in synthetic organic chemistry due to their wide range of biological applications.

Synthesis and Applications

Recent research has highlighted multiple pathways for targeting the core skeleton of complex organic compounds, including DHPs. Among these, atom economy reactions stand out as efficient and environmentally friendly methods for synthesizing bioactive 1,4-DHPs. One of the main methodologies for synthesizing 1,4-DHPs, including derivatives similar to the compound , is the Hantzsch Condensation reaction. This process is pivotal for generating a variety of biologically active substances, leveraging their structural versatility for pharmaceutical and therapeutic applications (Sohal, 2021).

properties

IUPAC Name

N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMXOONDDYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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